2-[(Cyclopentyloxy)methyl]thiophenol
Description
2-[(Cyclopentyloxy)methyl]thiophenol is a thiophenol derivative comprising a benzene ring with a sulfhydryl (-SH) group at the ortho position and a (cyclopentyloxy)methyl (-CH2-O-cyclopentyl) substituent. This structure combines the reactivity of the thiol group with the steric and lipophilic properties of the cyclopentyl moiety.
Properties
IUPAC Name |
2-(cyclopentyloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c14-12-8-4-1-5-10(12)9-13-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBHAOWQJRPJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Cyclopentyloxy)methyl]thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[(Cyclopentyloxy)methyl]thiophenol can be represented as follows:
- IUPAC Name : 2-[(Cyclopentyloxy)methyl]thiophenol
- Molecular Formula : C12H14OS
- Molecular Weight : 218.30 g/mol
The presence of the cyclopentyloxy group and the thiophenol moiety contributes to its unique chemical properties, potentially influencing its biological activity.
The biological activity of 2-[(Cyclopentyloxy)methyl]thiophenol is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The thiophenol group can participate in redox reactions, while the cyclopentyloxy moiety may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Proposed Mechanisms:
- Antioxidant Activity : The thiophenol structure may confer antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer cell proliferation.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood disorders.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(Cyclopentyloxy)methyl]thiophenol exhibit antimicrobial properties. A study evaluating various thiophenol derivatives found significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies have shown that thiophenol derivatives can induce apoptosis in cancer cells. A specific investigation into compounds with similar structures demonstrated that they could inhibit the growth of prostate cancer cells by triggering apoptotic pathways . This activity may be linked to the compound's ability to modulate cell signaling pathways involved in tumor growth.
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-[(Cyclopentyloxy)methyl]thiophenol with structurally related thiophenol derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Lipophilicity (logP)* | Key Features |
|---|---|---|---|---|---|
| 2-[(Cyclopentyloxy)methyl]thiophenol | C₁₂H₁₆OS | ~208.3 (estimated) | -CH2-O-cyclopentyl | High | Bulky, lipophilic substituent |
| 2-Methoxythiophenol (Thioguaiacol) | C₇H₈OS | 140.2 | -OCH3 | Moderate | Polar, smaller substituent |
| Thiophenol | C₆H₆S | 110.2 | -H (parent compound) | Low | High reactivity, simple structure |
| Thiosalicylic Acid | C₇H₆O₂S | 154.2 | -COOH at ortho position | Low to moderate | Carboxylic acid enhances polarity |
*Lipophilicity estimates based on substituent contributions .
Key Observations:
- Lipophilicity : The cyclopentyloxy group significantly increases lipophilicity compared to methoxy or hydrogen substituents. This enhances membrane permeability but may reduce aqueous solubility .
- Steric Effects: The bulky cyclopentyl group could hinder nucleophilic attacks on the thiol group, reducing reactivity compared to simpler thiophenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
